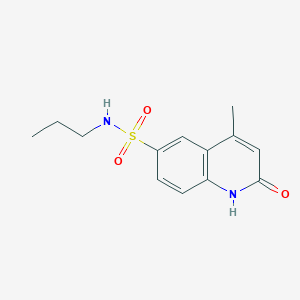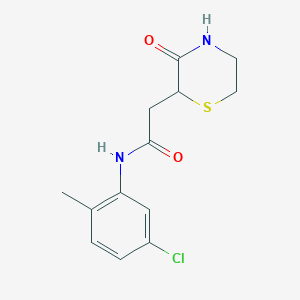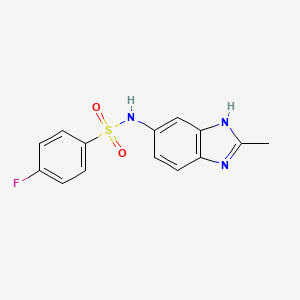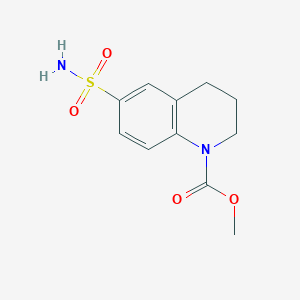
4-methyl-2-oxo-N-propyl-1,2-dihydro-6-quinolinesulfonamide
説明
4-methyl-2-oxo-N-propyl-1,2-dihydro-6-quinolinesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as PMSF (phenylmethylsulfonyl fluoride) and is widely used as a protease inhibitor.
科学的研究の応用
PMSF is widely used as a protease inhibitor in biochemical and molecular biology experiments. It is used to inhibit serine proteases, including trypsin, chymotrypsin, and thrombin. PMSF is also used to inhibit cysteine proteases, including cathepsin B and papain. PMSF is commonly used in the isolation and purification of proteins, as it prevents proteolytic degradation of proteins during the purification process.
作用機序
PMSF acts as a protease inhibitor by irreversibly binding to the active site of serine and cysteine proteases. The binding of PMSF to the active site of proteases prevents the proteases from cleaving peptide bonds in proteins, thus inhibiting their activity.
Biochemical and Physiological Effects:
PMSF has been shown to have no significant effects on the biochemical and physiological functions of cells and tissues. However, prolonged exposure to high concentrations of PMSF can cause cytotoxicity and cell death.
実験室実験の利点と制限
The advantages of using PMSF as a protease inhibitor include its broad spectrum of inhibition, irreversibility of binding, and low toxicity. However, PMSF has some limitations, including its instability in aqueous solutions, sensitivity to pH and temperature, and potential interference with some assays.
将来の方向性
There are several future directions for research on PMSF. One direction is to investigate the use of PMSF as a potential therapeutic agent for the treatment of diseases caused by protease dysregulation, such as cancer, inflammation, and viral infections. Another direction is to develop new protease inhibitors based on the structure of PMSF with improved stability, specificity, and efficacy. Additionally, further research is needed to understand the mechanisms of PMSF-induced cytotoxicity and develop strategies to minimize its toxic effects.
Conclusion:
In conclusion, PMSF is a widely used protease inhibitor with potential applications in various fields of research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of PMSF and develop new protease inhibitors with improved properties.
特性
IUPAC Name |
4-methyl-2-oxo-N-propyl-1H-quinoline-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-3-6-14-19(17,18)10-4-5-12-11(8-10)9(2)7-13(16)15-12/h4-5,7-8,14H,3,6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIBNKISBGHATE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-methoxyphenyl)-3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4426012.png)
![N'-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea](/img/structure/B4426016.png)
![1-butyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4426022.png)
![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4426026.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4426034.png)


![6-(4-methoxyphenyl)-9-(3-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4426045.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4426055.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-cyclohexyl-N-methylurea](/img/structure/B4426065.png)

![6-ethyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4426075.png)